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Compound of Interest

3-Bromo-2,6-
Compound Name:
difluorobenzotrifluoride

cat. No.: B1532585

In the landscape of modern medicinal and materials chemistry, fluorinated aromatic compounds
are indispensable tools for molecular design. The strategic incorporation of fluorine atoms and
trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity,
binding affinity, and other key physicochemical properties. This guide provides a detailed
technical overview of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene, a compound identified
by CAS number 1263377-74-7. While specific literature on this particular isomer is nascent, its
structural motifs suggest significant potential as a versatile building block in the synthesis of
novel pharmaceuticals and advanced materials. This document will synthesize available data
with established principles of fluorine chemistry to provide a comprehensive resource for
researchers. It is important to note that this compound is also known by the synonym 3-Bromo-
2,6-difluorobenzotrifluoride.

Physicochemical and Structural Properties

1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature. Its molecular
structure, featuring a bromine atom ortho to a trifluoromethyl group and flanked by two fluorine
atoms, offers a unique combination of steric and electronic properties that can be exploited in
organic synthesis.
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Property Value Source
CAS Number 1263377-74-7 [1][21[3]
Molecular Formula C7H2BrFs [11[2][3]
Molecular Weight 260.99 g/mol [11[2]

1-bromo-2,4-difluoro-3-
IUPAC Name _ [3]
(trifluoromethyl)benzene

Appearance Liquid [1]

Purity >95% [1]

Synthesis Strategies: A Plausible Route

While a specific, validated protocol for the synthesis of 1-bromo-2,4-difluoro-3-
(trifluoromethyl)benzene is not readily available in peer-reviewed literature, a plausible
synthetic route can be inferred from established methods for the preparation of
polyhalogenated benzotrifluorides. A common approach involves the bromination of a suitable
fluorinated benzotrifluoride precursor.

A likely precursor for this synthesis is 2,6-difluorobenzotrifluoride. The bromination of this
substrate would likely proceed via electrophilic aromatic substitution. The directing effects of
the trifluoromethyl group (meta-directing) and the fluorine atoms (ortho, para-directing) would
need to be carefully considered to achieve the desired regioselectivity.
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Caption: Proposed synthesis of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Representative Experimental Protocol (Hypothetical)
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The following protocol is a generalized representation and has not been experimentally
validated for this specific compound. It should be adapted and optimized by experienced
synthetic chemists.

o To a stirred solution of 2,6-difluorobenzotrifluoride in a suitable solvent (e.g.,
dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux
condenser and a dropping funnel, add a catalytic amount of iron(lll) bromide.

e From the dropping funnel, add a stoichiometric amount of bromine dropwise at a
temperature that maintains a controlled reaction rate.

» After the addition is complete, the reaction mixture may be heated to reflux to drive the
reaction to completion. The progress of the reaction should be monitored by an appropriate
technique (e.g., GC-MS or °F NMR).

e Upon completion, the reaction is cooled to room temperature and quenched by the addition
of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any unreacted
bromine.

e The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is then purified by fractional distillation under vacuum or by column
chromatography to yield the desired 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Reactivity and Synthetic Utility

The synthetic utility of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is primarily dictated by
the reactivity of the carbon-bromine bond and the electronic nature of the highly fluorinated
aromatic ring.

The bromine atom serves as a versatile handle for a variety of transformations, most notably
palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and
Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the
formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of
a wide array of substituents.
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The trifluoromethyl (-CFs) group and the two fluorine atoms are strongly electron-withdrawing,
which significantly decreases the electron density of the aromatic ring. This electron deficiency
renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly for the
displacement of one of the fluorine atoms by a suitable nucleophile, should the reaction
conditions be favorable.
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Caption: Key cross-coupling reactions of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, its key spectroscopic
features can be predicted based on its structure.

e 1H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region,
each corresponding to one of the two aromatic protons. These signals would likely appear as
complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

e 13C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The
carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling
with the three fluorine atoms. The carbons bonded to the fluorine atoms and the bromine
atom will also exhibit characteristic splitting patterns and chemical shifts.

e F NMR: This is a powerful tool for characterizing such a molecule. Three distinct signals
are expected: one for the -CFs group, which will likely appear as a singlet or a narrowly split
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multiplet, and two other signals for the two aromatic fluorine atoms. The chemical shifts and
coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons
would be diagnostic for confirming the substitution pattern.

Safety and Handling

Based on available supplier information, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene
should be handled with care in a well-ventilated fume hood. Appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should

be worn.
Hazard Statement Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

This information is based on limited supplier data and a full Safety Data Sheet (SDS) should be
consulted before handling.

Applications and Future Outlook

The true potential of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene lies in its application as a
specialized building block in discovery chemistry. The unique arrangement of its substituents
makes it an attractive starting material for accessing novel chemical space.

o Pharmaceuticals: Its derivatives could be explored as candidates for a range of therapeutic
targets. The trifluoromethyl group is a well-established bioisostere for various functional
groups and can enhance metabolic stability and cell permeability.

e Agrochemicals: Similar to its utility in pharmaceuticals, this compound could serve as a
precursor to new herbicides, insecticides, and fungicides with improved efficacy and
environmental profiles.
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» Materials Science: The incorporation of this fluorinated moiety into polymers or organic
electronic materials could impart desirable properties such as thermal stability, chemical
resistance, and specific optoelectronic characteristics.

The current lack of extensive data on 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene presents
an opportunity for further research. A thorough investigation of its synthesis, reactivity, and the
biological activity of its derivatives could unlock its full potential as a valuable tool for chemists
and drug developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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